molecular formula C7H7FN2O3 B13476292 6-fluoro-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid

6-fluoro-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid

Cat. No.: B13476292
M. Wt: 186.14 g/mol
InChI Key: RSGBHBBHMCHRNG-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo-oxazine class, characterized by a fused bicyclic structure combining pyrazole and oxazine rings. Its molecular formula is C₇H₆FN₂O₃, with a molecular weight of 194.14 g/mol (calculated from evidence in [4, 9]).

Properties

Molecular Formula

C7H7FN2O3

Molecular Weight

186.14 g/mol

IUPAC Name

6-fluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid

InChI

InChI=1S/C7H7FN2O3/c8-4-2-10-6(13-3-4)5(1-9-10)7(11)12/h1,4H,2-3H2,(H,11,12)

InChI Key

RSGBHBBHMCHRNG-UHFFFAOYSA-N

Canonical SMILES

C1C(COC2=C(C=NN21)C(=O)O)F

Origin of Product

United States

Preparation Methods

The synthesis of 6-fluoro-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting an appropriate hydrazine derivative with a β-keto ester.

    Cyclization: The intermediate pyrazole is then subjected to cyclization with a suitable reagent to form the oxazine ring.

    Fluorination: Introduction of the fluorine atom is usually done using a fluorinating agent such as Selectfluor.

Chemical Reactions Analysis

6-fluoro-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

6-fluoro-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-fluoro-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Substituent Variations in the Pyrazolo-Oxazine Core

The following table summarizes key structural differences and similarities with related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
6-Fluoro-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid (Target) -F at C6; -COOH at C3 C₇H₆FN₂O₃ 194.14 High electronegativity from fluorine; carboxylic acid enhances solubility.
3-(Chlorosulfonyl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid [6, 10–12] -ClSO₂ at C3; -COOH at C2 C₇H₆ClN₂O₅S 280.66 Reactive chlorosulfonyl group for sulfonamide synthesis; positional isomer.
6,6-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid [17] -CH₃ at C6 (two methyl groups) C₉H₁₁N₂O₃ 209.20 Increased lipophilicity; potential for enhanced metabolic stability.
6-Amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid hydrochloride [9, 13] -NH₂ at C6; -COOH at C3 (HCl salt) C₇H₁₀ClN₃O₃ 220.64 Amino group improves solubility and enables further functionalization.
3-Iodo-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine [15] -I at C3 C₆H₇IN₂O 266.04 Iodine’s polarizability supports cross-coupling reactions.
6-Methylidene-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid [16] =CH₂ at C6; -COOH at C2 C₈H₈N₂O₃ 180.16 Conjugated double bond increases ring strain and reactivity.

Key Observations

  • Positional Isomerism : The carboxylic acid group’s position (C2 vs. C3) significantly impacts molecular interactions. For example, the C2 isomer in [16] may exhibit different hydrogen-bonding patterns compared to the target compound’s C3 configuration.
  • Substituent Effects: Electron-Withdrawing Groups (Fluoro, Chlorosulfonyl): Enhance electrophilicity and stability against oxidation . Electron-Donating Groups (Amino, Methyl): Improve solubility (amino) or lipophilicity (methyl), affecting bioavailability . Halogens (Fluoro vs. Iodo): Fluorine’s small size and high electronegativity contrast with iodine’s bulk and polarizability, leading to divergent reactivity (e.g., fluorine in hydrogen bonding vs. iodine in catalytic coupling) .

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